GSK467

Descripción

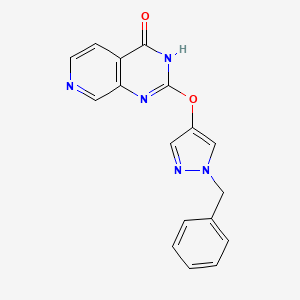

Structure

3D Structure

Propiedades

IUPAC Name |

2-(1-benzylpyrazol-4-yl)oxy-3H-pyrido[3,4-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5O2/c23-16-14-6-7-18-9-15(14)20-17(21-16)24-13-8-19-22(11-13)10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,20,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTYRLXUTLYBVHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C=N2)OC3=NC4=C(C=CN=C4)C(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GSK467: A Technical Guide to a Selective KDM5B Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of GSK467, a potent and selective small molecule inhibitor of the histone demethylase KDM5B (also known as JARID1B or PLU1). This guide details its mechanism of action, biochemical and cellular activities, and relevant experimental protocols, presenting a valuable resource for researchers in epigenetics and oncology drug discovery.

Executive Summary

GSK467 is a cell-permeable inhibitor that targets the 2-oxoglutarate (2-OG) binding pocket of the KDM5B enzyme, a member of the JmjC domain-containing histone demethylase family.[1] KDM5B plays a critical role in transcriptional regulation by removing methyl marks from histone H3 lysine 4 (H3K4), primarily converting tri- and di-methylated H3K4 (H3K4me3/me2) to less methylated states. Dysregulation of KDM5B is implicated in various cancers, where it often acts as an oncogene by repressing tumor suppressor genes and activating pro-proliferative signaling pathways. GSK467 offers a chemical tool to probe KDM5B function and explore its therapeutic potential.

Quantitative Data and Selectivity Profile

GSK467 demonstrates high potency for KDM5B with significant selectivity against other histone demethylases, including other KDM subfamilies. The key quantitative metrics for GSK467 and other relevant KDM5B inhibitors are summarized below.

Table 1: Biochemical Potency and Selectivity of GSK467

| Compound | Target | Assay Type | Kᵢ (nM) | IC₅₀ (nM) | Selectivity | Reference(s) |

| GSK467 | KDM5B | Cell-free | 10 | 26 | >180-fold vs KDM4C; No measurable activity vs KDM6 | [1][2][3] |

| GSK467 | KDM4C | Cell-free | - | ~4,680 | - | [1][2] |

Table 2: Cellular Activity of GSK467

| Cell Line | Assay Type | Incubation Time | IC₅₀ (µM) | Effect | Reference(s) |

| MM.1S (Multiple Myeloma) | Proliferation | 6 days | >50 | Anti-proliferative | [1][2] |

| Hepatocellular Carcinoma (HCC) Cells | Multiple | - | Not specified | Inhibits spheroid formation, colony formation, invasion, and migration | [2] |

Table 3: Comparative Biochemical Potency of Other KDM5B Inhibitors

| Compound | Target | IC₅₀ (µM) | Reference(s) |

| 2,4-PDCA | KDM5B | 3 ± 1 | [4] |

| GSK-J1 | KDM5B | 0.55 | [4] |

| Compound 54j | KDM5B | 0.014 | [4] |

| Compound 54k | KDM5B | 0.023 | [4] |

| CPI-455 (pan-KDM5) | KDM5B | 0.003 | [4] |

Mechanism of Action and Signaling Pathways

KDM5B is a Fe(II) and 2-oxoglutarate-dependent oxygenase that removes methyl groups from H3K4.[4] This demethylation activity, particularly the removal of the H3K4me3 mark from gene promoters, is associated with transcriptional repression. GSK467 acts as a competitive inhibitor by occupying the 2-OG binding site within the catalytic JmjC domain, thereby preventing the demethylation reaction.[1][4] The subsequent increase in H3K4me3 levels at target gene promoters can lead to the reactivation of tumor suppressor genes and modulation of oncogenic signaling pathways.

Core Epigenetic Mechanism

The primary mechanism involves the direct inhibition of KDM5B's demethylase activity, leading to an accumulation of H3K4me3 at specific genomic loci.

Figure 1. Mechanism of KDM5B inhibition by GSK467.

Key Downstream Signaling Pathways

KDM5B has been shown to influence several critical cancer-related signaling pathways. Inhibition with GSK467 is expected to counteract these effects.

-

PI3K/AKT Pathway: In prostate cancer, KDM5B can activate the PI3K/AKT pathway by directly binding to the PIK3CA promoter, increasing the transcription of the p110α subunit.[1][5][6] In some contexts, it may also degrade the tumor suppressor PTEN.[7]

Figure 2. KDM5B regulation of the PI3K/AKT signaling pathway.

-

RB/E2F Pathway: KDM5B is a component of the Retinoblastoma (RB) protein pathway. By associating with E2F target genes, it contributes to the repression of cell cycle genes, and its depletion can phenocopy the loss of RB1, leading to bypass of senescence.[8][9]

-

Hepatocellular Carcinoma (HCC) Specific Axis: In HCC, KDM5B represses the expression of microRNA-448 (miR-448) by demethylating H3K4me3 on its promoter. Reduced miR-448 levels lead to increased expression of its target, YTHDF3, which in turn promotes the expression of ITGA6, driving HCC self-renewal and progression.[2][10]

Figure 3. KDM5B-mediated miR-448/YTHDF3/ITGA6 axis in HCC.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize KDM5B inhibitors like GSK467.

KDM5B Biochemical Inhibition Assay (AlphaLISA Format)

This protocol describes a homogeneous, high-throughput assay to measure the biochemical activity of KDM5B and its inhibition by compounds like GSK467. The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) format detects the demethylated product using a specific antibody.[11][12]

Workflow Diagram:

Figure 4. Workflow for a KDM5B AlphaLISA biochemical assay.

Methodology:

-

Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20). Prepare stock solutions of recombinant human KDM5B enzyme, biotinylated H3(1-21)K4me3 peptide substrate, 2-OG, Fe(II), and L-ascorbate. Prepare serial dilutions of GSK467 in DMSO, followed by dilution in assay buffer.

-

Enzyme Reaction: To a 384-well microplate, add the GSK467 dilution (or DMSO for controls). Add KDM5B enzyme and incubate for a short pre-incubation period (e.g., 15 min at room temperature).

-

Initiate Reaction: Initiate the demethylation reaction by adding a substrate/co-factor mix containing the biotinylated H3K4me3 peptide, 2-OG, Fe(II), and ascorbate.

-

Incubation: Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

-

Detection: Stop the reaction and begin detection by adding a mix of AlphaLISA Acceptor beads conjugated with an antibody specific to the demethylated product (e.g., anti-H3K4me2)[11]. Incubate for 60 minutes.

-

Final Step: Add Streptavidin-coated Donor beads, which bind to the biotinylated peptide substrate. Incubate for 30 minutes in the dark.

-

Data Acquisition: Read the plate on an Alpha-enabled plate reader. The signal is inversely proportional to KDM5B inhibition. Calculate IC₅₀ values using non-linear regression analysis.

Cellular H3K4me3 Level Assessment by Western Blot

This protocol is used to determine if GSK467 treatment leads to an increase in the global levels of H3K4me3 in cells, consistent with its mechanism of action.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., MM.1S, HCC cell lines) at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of GSK467 (and a DMSO vehicle control) for a specified time (e.g., 24-72 hours).

-

Histone Extraction:

-

Harvest cells and wash with ice-cold PBS containing protease inhibitors.

-

Lyse cells in a Triton Extraction Buffer (TEB) to release nuclei.[13]

-

Pellet the nuclei by centrifugation and discard the supernatant.

-

Resuspend the nuclear pellet in 0.2 N HCl or 0.4 N H₂SO₄ and incubate overnight at 4°C with rotation to acid-extract basic histone proteins.[13][14]

-

Centrifuge to pellet debris and collect the supernatant containing histones.

-

Neutralize the acid and determine protein concentration using a Bradford or BCA assay.

-

-

Western Blotting:

-

Separate 10-15 µg of extracted histones per lane on an SDS-PAGE gel (e.g., 15% acrylamide).

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against H3K4me3 overnight at 4°C.

-

Use an antibody against total Histone H3 as a loading control.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify band intensities to determine the relative change in H3K4me3 levels.[15]

-

Transwell Cell Invasion Assay

This assay measures the ability of cancer cells to invade through a simulated extracellular matrix (ECM), a key feature of metastasis that may be inhibited by GSK467.[16][17]

Methodology:

-

Chamber Preparation: Use Transwell inserts with a porous membrane (e.g., 8 µm pores). Coat the apical side of the membrane with a thin layer of ECM gel (e.g., Matrigel) and allow it to solidify in a cell culture incubator.

-

Cell Preparation: Culture cells to ~80% confluency. Starve the cells in serum-free medium for 12-24 hours prior to the assay.

-

Assay Setup:

-

Place the coated Transwell inserts into the wells of a 24-well plate.

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Harvest the starved cells and resuspend them in serum-free medium containing different concentrations of GSK467 or DMSO vehicle.

-

Seed the cell suspension (e.g., 5 x 10⁴ cells) into the upper chamber of the inserts.

-

-

Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.

-

Analysis:

-

After incubation, carefully remove the non-invading cells from the top surface of the membrane with a cotton swab.

-

Fix the cells that have invaded to the bottom surface of the membrane with methanol or paraformaldehyde.

-

Stain the fixed cells with a solution such as Crystal Violet.[16]

-

Wash and air-dry the inserts.

-

Image several random fields of the membrane's underside using a microscope and count the number of stained cells. The reduction in cell count in GSK467-treated wells compared to the control indicates inhibition of invasion.

-

Spheroid Formation Assay

This assay assesses the impact of GSK467 on cancer cell self-renewal and tumorigenicity in a 3D culture model.[18][19]

Methodology:

-

Cell Plating: Use ultra-low attachment 96-well plates with a U-bottom shape to promote spheroid formation.

-

Single Cell Suspension: Prepare a single-cell suspension of the cancer cells in a suitable spheroid-forming medium (e.g., serum-free medium supplemented with EGF and bFGF).

-

Treatment and Seeding: Add various concentrations of GSK467 or DMSO vehicle to the cell suspension. Seed the cells at a low density (e.g., 500-1000 cells/well) into the ultra-low attachment plate.[20]

-

Incubation: Incubate the plate for 7-14 days. Add fresh medium containing the respective treatments every 3-4 days.

-

Quantification:

-

Count the number of spheroids formed in each well that are above a certain size threshold (e.g., >50 µm in diameter).

-

The sphere formation efficiency (SFE) can be calculated as: (Number of spheroids / Number of cells seeded) x 100%.

-

A decrease in the SFE in GSK467-treated wells indicates an inhibitory effect on self-renewal.

-

Conclusion

GSK467 is a well-characterized, selective inhibitor of KDM5B with demonstrated biochemical and cellular activity. Its ability to modulate H3K4 methylation and impact key oncogenic signaling pathways makes it an essential tool for epigenetic research. The data and protocols provided in this guide offer a solid foundation for scientists aiming to investigate the biological roles of KDM5B and explore the therapeutic potential of its inhibition in oncology and other disease areas.

References

- 1. KDM5B is essential for the hyper-activation of PI3K/AKT signaling in prostate tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Histone Demethylase KDM5B as a Therapeutic Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. KDM5B Is Essential for the Hyperactivation of PI3K/AKT Signaling in Prostate Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. KDM5B regulates the PTEN/PI3K/Akt pathway to increase sorafenib-r...: Ingenta Connect [ingentaconnect.com]

- 8. The Histone Demethylase Jarid1b (Kdm5b) Is a Novel Component of the Rb Pathway and Associates with E2f-Target Genes in MEFs during Senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. KDM5B promotes self-renewal of hepatocellular carcinoma cells through the microRNA-448-mediated YTHDF3/ITGA6 axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. pubcompare.ai [pubcompare.ai]

- 14. biochem.slu.edu [biochem.slu.edu]

- 15. Histone western blot protocol | Abcam [abcam.com]

- 16. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]

- 17. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Tumor Spheroid Formation Assay [sigmaaldrich.com]

- 19. corning.com [corning.com]

- 20. documents.thermofisher.com [documents.thermofisher.com]

The Precision Strike: A Technical Guide to GSK467's Engagement with the 2-OG-binding Pocket of KDM5B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of GSK467, a potent and selective inhibitor of the histone demethylase KDM5B (also known as JARID1B or PLU1). We will delve into the specifics of its binding mechanism within the 2-oxoglutarate (2-OG) binding pocket, present quantitative data on its activity, detail relevant experimental protocols, and visualize the key signaling pathways implicated in its mechanism of action.

Executive Summary

GSK467 is a cell-permeable small molecule that demonstrates high selectivity and potency as an inhibitor of KDM5B, a member of the Jumonji C (JmjC) domain-containing family of histone demethylases.[1][2][3] KDM5B plays a crucial role in epigenetic regulation by removing methyl groups from lysine 4 of histone H3 (H3K4), a mark associated with active gene transcription. Dysregulation of KDM5B has been implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[4][5][6] GSK467 exerts its inhibitory effect by directly competing with the endogenous cofactor 2-oxoglutarate (2-OG) in the catalytic pocket of KDM5B.[2] This guide will provide a comprehensive overview of the biochemical and cellular characterization of GSK467.

Quantitative Data Presentation

The following tables summarize the key quantitative data reported for GSK467, providing a clear comparison of its inhibitory activity and selectivity.

Table 1: In Vitro Inhibitory Activity of GSK467 against KDM5B

| Parameter | Value | Notes |

| Ki | 10 nM | Inhibition constant, indicating the binding affinity of the inhibitor to the enzyme. |

| IC50 | 26 nM | Half-maximal inhibitory concentration in a cell-free assay.[2] |

Table 2: Selectivity Profile of GSK467

| Target | Selectivity (fold) | Notes |

| KDM4C | 180-fold | GSK467 is significantly more selective for KDM5B over KDM4C.[2] |

| KDM6 & other JmjC family members | No measurable inhibitory effects | Demonstrates high selectivity within the Jumonji family.[2] |

Table 3: Cellular Activity of GSK467

| Cell Line | Assay | Parameter | Value | Incubation Time |

| MM.1S (Human multiple myeloma) | Cell Proliferation | IC50 | >50 µM | 6 days[2] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of GSK467.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for KDM5B Demethylase Activity

This protocol is adapted from established TR-FRET assays for histone demethylases and can be used to determine the IC50 of GSK467 against KDM5B.[1][7][8]

Principle: The assay measures the demethylation of a biotinylated histone H3K4me3 peptide substrate by KDM5B. The product, a di-methylated peptide, is detected by a specific antibody labeled with a Europium (Eu) cryptate donor. A streptavidin-conjugated acceptor fluorophore binds to the biotinylated peptide. When the substrate is demethylated, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal.

Materials:

-

Recombinant human KDM5B protein

-

Biotinylated H3K4me3 peptide substrate

-

GSK467

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 50 µM (NH4)2Fe(SO4)2·6H2O, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, 0.01% Tween-20)

-

Europium-labeled anti-H3K4me2 antibody

-

Streptavidin-conjugated acceptor (e.g., XL665)

-

384-well low-volume black plates

-

TR-FRET plate reader

Procedure:

-

Prepare serial dilutions of GSK467 in DMSO and then dilute in assay buffer.

-

Add 2 µL of the GSK467 dilution or DMSO (control) to the wells of the 384-well plate.

-

Add 4 µL of KDM5B enzyme solution (final concentration ~1-5 nM) to each well.

-

Incubate for 15 minutes at room temperature.

-

Initiate the demethylation reaction by adding 4 µL of the biotinylated H3K4me3 peptide substrate (final concentration at Km value).

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding 5 µL of detection mix containing the Europium-labeled antibody and streptavidin-acceptor in detection buffer.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on a TR-FRET plate reader with an excitation wavelength of 320-340 nm and emission wavelengths of 615 nm (donor) and 665 nm (acceptor).

-

Calculate the ratio of acceptor to donor fluorescence and plot the results against the inhibitor concentration to determine the IC50 value.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

This protocol provides a general framework for measuring the thermodynamic parameters of GSK467 binding to KDM5B.[9][10]

Principle: ITC directly measures the heat released or absorbed during a binding event. By titrating GSK467 into a solution containing KDM5B, the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction can be determined.

Materials:

-

Purified recombinant human KDM5B protein

-

GSK467

-

ITC Buffer (e.g., PBS or HEPES buffer, pH 7.5, containing 0.05% DMSO)

-

Isothermal Titration Calorimeter

Procedure:

-

Prepare a solution of KDM5B (e.g., 10-50 µM) in ITC buffer.

-

Prepare a solution of GSK467 (e.g., 100-500 µM) in the same ITC buffer. Ensure the DMSO concentration is identical in both solutions to minimize heat of dilution effects.

-

Degas both solutions immediately before the experiment.

-

Load the KDM5B solution into the sample cell of the ITC instrument.

-

Load the GSK467 solution into the injection syringe.

-

Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe and to account for initial mixing artifacts. This data point is typically discarded from the analysis.

-

Perform a series of subsequent injections (e.g., 18 injections of 2 µL each) of the GSK467 solution into the KDM5B solution at regular intervals (e.g., 150 seconds).

-

Record the heat change after each injection.

-

Integrate the heat pulses and plot them against the molar ratio of GSK467 to KDM5B.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

Cell Proliferation Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of GSK467 on the proliferation of cancer cells.[11]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest (e.g., MM.1S)

-

Complete cell culture medium

-

GSK467

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of GSK467 in complete cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the GSK467 dilutions or vehicle control (medium with DMSO).

-

Incubate the plate for the desired period (e.g., 6 days for MM.1S cells).[2]

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the results against the GSK467 concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways influenced by GSK467 and a typical experimental workflow for its characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Histone Demethylase KDM5B as a Therapeutic Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. H3K4 demethylase KDM5B regulates cancer cell identity and epigenetic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Overexpression of the JmjC histone demethylase KDM5B in human carcinogenesis: involvement in the proliferation of cancer cells through the E2F/RB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A protocol for high-throughput screening of histone lysine demethylase 4 inhibitors using TR-FRET assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

- 9. Identification of dual histone modification-binding protein interaction by combining mass spectrometry and isothermal titration calorimetric analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Selective KDM5B Inhibitor GSK467: A Technical Guide to its Effect on H3K4me3 Demethylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GSK467, a potent and selective inhibitor of the histone demethylase KDM5B (also known as JARID1B or PLU1). KDM5B is a critical epigenetic regulator that removes methyl groups from histone H3 lysine 4 (H3K4), particularly the trimethylated state (H3K4me3), which is a key mark of active gene promoters. Dysregulation of KDM5B has been implicated in various cancers, making it a compelling target for therapeutic intervention. This document details the mechanism of action of GSK467, its impact on H3K4me3 levels, relevant signaling pathways, and comprehensive experimental protocols for its characterization.

Core Mechanism of Action

GSK467 is a cell-permeable small molecule that selectively inhibits the enzymatic activity of KDM5B.[1][2] It competitively binds to the 2-oxoglutarate (2-OG) binding pocket of the JmjC domain of KDM5B, preventing the demethylation of H3K4me3 and H3K4me2.[1] This inhibition leads to an accumulation of H3K4me3 at the promoters of KDM5B target genes, thereby altering gene expression.

Quantitative Data on GSK467 Activity

The following tables summarize the key quantitative parameters defining the potency and selectivity of GSK467.

| Parameter | Value | Target | Assay Type | Reference |

| Ki | 10 nM | KDM5B | Biochemical | [1][2] |

| IC50 | 26 nM | KDM5B | Biochemical | [1] |

| Selectivity | >180-fold | KDM5B vs. KDM4C | Biochemical | [1] |

| Cellular Effect | Elevated H3K4me2/me3 | Macrophages (5 µM) | Immunoblot |

Table 1: Biochemical and Cellular Activity of GSK467

| Target | IC50 (nM) |

| KDM5B | 26 |

| KDM4C | >4,680 |

| KDM6B | No measurable inhibition |

Table 2: Selectivity Profile of GSK467 Against Other Histone Demethylases

Signaling Pathways Modulated by GSK467

KDM5B has been shown to play a significant role in the regulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. KDM5B is recruited to the promoter of the NFKBIA gene, which encodes for the NF-κB inhibitor, IκBα. By demethylating H3K4me3 at this promoter, KDM5B represses NFKBIA transcription. This leads to lower levels of IκBα protein, allowing for the activation and nuclear translocation of NF-κB, which in turn promotes the expression of pro-inflammatory and pro-survival genes.

GSK467, by inhibiting KDM5B, is expected to reverse this process. Inhibition of KDM5B would lead to an increase in H3K4me3 at the NFKBIA promoter, increased IκBα expression, and subsequent sequestration of NF-κB in the cytoplasm, thereby attenuating NF-κB signaling.

Caption: KDM5B-NF-κB Signaling Pathway and the Action of GSK467.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the effect of GSK467 on H3K4me3 demethylation.

In Vitro KDM5B Inhibition Assay (AlphaLISA)

This protocol describes a homogenous, high-throughput assay to determine the in vitro IC50 of GSK467 against KDM5B.

Materials:

-

Recombinant human KDM5B enzyme

-

Biotinylated H3K4me3 peptide substrate (e.g., ARTKQTARK(me3)STGGKAPRKQLA-biotin)

-

GSK467 compound

-

AlphaLISA anti-H3K4me0 antibody-conjugated Acceptor beads

-

Streptavidin-coated Donor beads

-

AlphaLISA Assay Buffer

-

384-well white opaque microplates

Procedure:

-

Prepare serial dilutions of GSK467 in DMSO, followed by a dilution in AlphaLISA Assay Buffer.

-

Add KDM5B enzyme to each well of the microplate (except for no-enzyme controls).

-

Add the diluted GSK467 or vehicle (DMSO) to the wells.

-

Initiate the demethylation reaction by adding the biotinylated H3K4me3 peptide substrate.

-

Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

-

Stop the reaction by adding a mixture of AlphaLISA anti-H3K4me0 Acceptor beads.

-

Incubate in the dark at room temperature for 60 minutes.

-

Add Streptavidin-coated Donor beads.

-

Incubate in the dark at room temperature for 30 minutes.

-

Read the plate on an AlphaScreen-capable plate reader.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular H3K4me3 Demethylation Assay (Immunofluorescence)

This protocol outlines a cell-based assay to determine the cellular potency (IC50) of GSK467 in inhibiting H3K4me3 demethylation.

Materials:

-

Cell line of interest (e.g., a cancer cell line with known KDM5B expression)

-

GSK467 compound

-

Primary antibody against H3K4me3

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Formaldehyde for fixation

-

Triton X-100 for permeabilization

-

Blocking buffer (e.g., BSA in PBS)

-

High-content imaging system

Procedure:

-

Seed cells in a 96-well imaging plate and allow them to adhere overnight.

-

Treat cells with a serial dilution of GSK467 or vehicle (DMSO) for a specified time (e.g., 24-48 hours).

-

Fix the cells with formaldehyde.

-

Permeabilize the cells with Triton X-100.

-

Block non-specific antibody binding with blocking buffer.

-

Incubate with the primary anti-H3K4me3 antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody and DAPI.

-

Acquire images using a high-content imaging system.

-

Quantify the mean fluorescence intensity of H3K4me3 staining within the nucleus of each cell.

-

Normalize the H3K4me3 intensity to control cells and calculate the cellular IC50 value.

Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR)

This protocol allows for the quantification of H3K4me3 enrichment at specific gene promoters following GSK467 treatment.

Materials:

-

Cell line of interest

-

GSK467 compound

-

Formaldehyde for cross-linking

-

ChIP-grade anti-H3K4me3 antibody

-

Protein A/G magnetic beads

-

Buffers for cell lysis, chromatin shearing, washing, and elution

-

Sonicator or micrococcal nuclease for chromatin shearing

-

Reagents for DNA purification

-

Primers for qPCR targeting specific gene promoters

-

qPCR instrument and reagents

Procedure:

-

Treat cells with GSK467 or vehicle (DMSO).

-

Cross-link proteins to DNA with formaldehyde.

-

Lyse cells and shear chromatin to an average size of 200-500 bp.

-

Immunoprecipitate the chromatin with the anti-H3K4me3 antibody and magnetic beads.

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin and reverse the cross-links.

-

Purify the immunoprecipitated DNA.

-

Perform qPCR using primers specific to the promoter regions of known or suspected KDM5B target genes (e.g., NFKBIA).

-

Quantify the enrichment of H3K4me3 as a percentage of input DNA and compare the fold change between GSK467-treated and control samples.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the effect of GSK467 on H3K4me3 demethylation.

Caption: Experimental Workflow for GSK467 Characterization.

Conclusion

GSK467 is a valuable research tool for investigating the biological roles of KDM5B and the consequences of H3K4me3 dysregulation. Its high potency and selectivity make it a suitable probe for cellular and in vivo studies. The experimental protocols and conceptual frameworks provided in this guide offer a comprehensive resource for researchers aiming to explore the therapeutic potential of targeting KDM5B with inhibitors like GSK467. Further quantitative studies on the cellular effects of GSK467 on H3K4me3 levels and downstream gene expression will be crucial for advancing its development as a potential therapeutic agent.

References

GSK467 in Cancer Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK467 is a potent and selective, cell-permeable inhibitor of histone lysine-specific demethylase 5B (KDM5B), also known as JARID1B or PLU1.[1][2] KDM5B is a member of the Jumonji C (JmjC) domain-containing family of histone demethylases that specifically removes methyl groups from lysine 4 of histone H3 (H3K4), a mark generally associated with active transcription.[3] The dysregulation of KDM5B has been implicated in the pathogenesis of various cancers, including breast, lung, and prostate cancer, making it an attractive therapeutic target.[3][4] GSK467 exerts its anticancer effects by inhibiting the demethylase activity of KDM5B, leading to alterations in gene expression and subsequent suppression of tumor growth and progression. This technical guide provides a comprehensive overview of the role of GSK467 in cancer biology, including its mechanism of action, effects on cancer cells, and involvement in key signaling pathways.

Quantitative Data

The following tables summarize the available quantitative data on the activity of GSK467.

Table 1: In Vitro Inhibitory Activity of GSK467

| Target | Assay Type | Value | Reference |

| KDM5B (JARID1B/PLU1) | Ki | 10 nM | [1] |

| KDM5B (JARID1B/PLU1) | IC50 | 26 nM | [1][4] |

| KDM4C | IC50 | 2 µM | [1] |

Table 2: Cellular Activity of GSK467 in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Concentration | Incubation Time | Effect | Reference |

| MM.1S | Multiple Myeloma | Antiproliferation | 0-100 µM | 6 days | IC50 > 50 µM | [1] |

| U2OS | Osteosarcoma | KDM4C Inhibition | Not specified | 24 hours | IC50 = 2 µM | [1] |

| Hepatocellular Carcinoma Cells | Hepatocellular Carcinoma | Spheroid Formation, Colony Formation, Invasion, Migration | Not specified | Not specified | Inhibition | [1] |

Signaling Pathways

GSK467 has been shown to modulate specific signaling pathways involved in cancer progression.

KDM5B-miR-448-YTHDF3-ITGA6 Axis in Hepatocellular Carcinoma (HCC)

In hepatocellular carcinoma, GSK467 has been demonstrated to inhibit tumor cell proliferation and growth by modulating the KDM5B-miR-448-YTHDF3-ITGA6 signaling axis.[1] KDM5B typically represses the expression of microRNA-448 (miR-448). By inhibiting KDM5B, GSK467 leads to an upregulation of miR-448. In turn, miR-448 targets and downregulates YTHDF3 and ITGA6, which are involved in cancer cell self-renewal and migration.

Experimental Protocols

The following are generalized protocols for key experiments relevant to the study of GSK467. These protocols should be optimized for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol outlines a general procedure for assessing the effect of GSK467 on cancer cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of GSK467 in culture medium. Remove the overnight culture medium from the cells and add 100 µL of the GSK467 dilutions to the respective wells. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest GSK467 treatment.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of GSK467.

Western Blot Analysis of H3K4me3

This protocol describes a general method to assess changes in global H3K4 trimethylation levels following GSK467 treatment.

-

Cell Lysis and Histone Extraction:

-

Treat cells with GSK467 for the desired time.

-

Harvest cells and wash with ice-cold PBS.

-

Perform acid extraction of histones or use a commercial histone extraction kit according to the manufacturer's instructions.

-

Determine the protein concentration of the histone extracts using a BCA or Bradford assay.

-

-

SDS-PAGE:

-

Denature 15-20 µg of histone extract per lane by boiling in Laemmli sample buffer.

-

Separate the proteins on a 15% SDS-polyacrylamide gel.

-

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for H3K4me3 (e.g., rabbit anti-H3K4me3) diluted in blocking buffer overnight at 4°C with gentle agitation. A primary antibody against total Histone H3 should be used as a loading control.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

-

Analysis: Quantify the band intensities and normalize the H3K4me3 signal to the total Histone H3 signal.

In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the in vivo efficacy of GSK467 in a mouse xenograft model.

-

Cell Preparation: Culture the desired cancer cell line (e.g., a hepatocellular carcinoma cell line) to ~80% confluency. Harvest and resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 1-5 x 10^7 cells/mL. For some models, mixing the cell suspension 1:1 with Matrigel may improve tumor take rate.

-

Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of immunocompromised mice (e.g., BALB/c nude mice).

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Drug Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

GSK467 Preparation: Prepare the GSK467 formulation for in vivo administration. A sample formulation involves dissolving GSK467 in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] The final concentration should be calculated based on the desired dosage.

-

Administration: Administer GSK467 to the treatment group via the desired route (e.g., intraperitoneal or oral gavage) at a specified dose and schedule. The control group should receive the vehicle only.

-

-

Efficacy Evaluation: Continue to monitor tumor growth and body weight of the mice throughout the study.

-

Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors. The tumors can be weighed and processed for further analysis (e.g., histology, western blotting).

Conclusion

GSK467 represents a promising therapeutic agent for cancers characterized by KDM5B dysregulation. Its ability to selectively inhibit KDM5B leads to the modulation of key signaling pathways, resulting in the suppression of cancer cell proliferation, survival, and metastasis. Further research is warranted to fully elucidate the spectrum of its activity across various cancer types and to explore its potential in combination with other anticancer therapies. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding of GSK467 and its role in cancer biology.

References

GSK467: A Technical Guide for Multiple Myeloma Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multiple myeloma (MM) is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. Despite recent therapeutic advancements, MM remains largely incurable, necessitating the exploration of novel therapeutic targets and agents. One such emerging target is the histone demethylase KDM5B (also known as JARID1B or PLU1), which has been implicated in MM pathogenesis and is associated with poor prognosis. GSK467 is a potent and selective, cell-penetrant inhibitor of KDM5B. This technical guide provides an in-depth overview of GSK467, its mechanism of action, and its potential application in multiple myeloma research, with a focus on experimental protocols and data presentation.

Core Mechanism of Action

GSK467 is a selective inhibitor of the KDM5B histone demethylase.[1] KDM5B is responsible for removing methyl groups from histone H3 at lysine 4 (H3K4me3), a mark associated with active gene transcription. By inhibiting KDM5B, GSK467 is expected to lead to an increase in global H3K4me3 levels, thereby altering gene expression profiles in cancer cells. In multiple myeloma, KDM5B has been shown to be overexpressed and its inhibition has been linked to anti-proliferative effects.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data available for GSK467 and other relevant KDM5 inhibitors in the context of multiple myeloma research.

| Inhibitor | Target | Parameter | Value | Cell Line | Reference |

| GSK467 | KDM5B | Ki | 10 nM | Cell-free assay | [1][4] |

| GSK467 | KDM5B | IC50 | 26 nM | Cell-free assay | [1] |

| GSK467 | KDM5B | IC50 | >50 µM | MM.1S | [1] |

| KDOAM-25 | KDM5A-D | IC50 | <100 nM | Cell-free assay | [3][5] |

| KDOAM-25 | KDM5 | EC50 | ~50 µM | Human cell assay | [3][5] |

Signaling Pathway

The primary signaling pathway influenced by GSK467 in multiple myeloma involves the inhibition of KDM5B and the subsequent impact on MYC-driven transcription. KDM5A, a related family member, has been shown to cooperate with the oncogenic transcription factor MYC to promote the expression of MYC target genes, which are crucial for myeloma cell growth and proliferation.[6][7][8] Inhibition of KDM5 activity leads to an increase in H3K4me3 at the transcription start sites of these target genes. Paradoxically, this can lead to transcriptional repression, as excessively high levels of H3K4me3 may act as a barrier to transcription elongation.[8]

Experimental Workflow

The following diagram outlines a general workflow for investigating the effects of GSK467 on multiple myeloma cells.

Detailed Experimental Protocols

Cell Culture

The human multiple myeloma cell line MM.1S is a suitable model for in vitro studies of GSK467.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: Cells are passaged every 2-3 days to maintain logarithmic growth.

Cell Proliferation Assay (MTT Assay)

This protocol is adapted from the brief description found for GSK467 and general MTT assay protocols.

-

Cell Seeding: Seed MM.1S cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

-

Treatment: After 24 hours, treat the cells with various concentrations of GSK467 (e.g., 0-100 µM) in triplicate. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 6 days at 37°C.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This is a general protocol that can be adapted for GSK467.

-

Cell Seeding and Treatment: Seed MM.1S cells in a 6-well plate and treat with GSK467 at the desired concentrations for 48-72 hours.

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the cells by flow cytometry within 1 hour. Annexin V positive, PI negative cells are considered apoptotic.

Western Blot Analysis

This protocol is a general guideline and may require optimization for specific antibodies.

-

Cell Lysis: Treat MM.1S cells with GSK467, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer: Transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against KDM5B, MYC, H3K4me3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is based on general ChIP protocols and findings from studies on other KDM5 inhibitors.[9]

-

Cross-linking: Treat MM.1S cells with GSK467. Cross-link proteins to DNA with 1% formaldehyde for 10 minutes at room temperature. Quench with glycine.

-

Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody against H3K4me3 overnight at 4°C. Use IgG as a negative control.

-

Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Washing: Wash the beads to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the complexes and reverse the cross-links by heating at 65°C.

-

DNA Purification: Purify the DNA using a spin column.

-

qPCR Analysis: Perform quantitative PCR using primers specific for the promoter regions of MYC target genes (e.g., CCND1).

Histone Demethylase Activity Assay

This is a general protocol for an in vitro assay.[10][11]

-

Reaction Mixture: Prepare a reaction mixture containing recombinant KDM5B enzyme, a histone H3 peptide substrate trimethylated at lysine 4 (H3K4me3), and assay buffer.

-

Inhibitor Addition: Add varying concentrations of GSK467 to the reaction mixture.

-

Initiation: Initiate the reaction by adding co-factors (Fe(II) and α-ketoglutarate).

-

Incubation: Incubate the reaction at 37°C for a defined period.

-

Detection: Detect the demethylase activity. This can be done using various methods, such as formaldehyde detection (a byproduct of the reaction) or by using an antibody that specifically recognizes the demethylated product.

-

Data Analysis: Calculate the percentage of inhibition of KDM5B activity and determine the IC50 value of GSK467.

Conclusion

GSK467 represents a promising pharmacological tool for investigating the role of KDM5B in multiple myeloma. Its selectivity and cell permeability make it suitable for a range of in vitro studies. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of targeting KDM5B in multiple myeloma. Further research is warranted to fully elucidate the downstream effects of GSK467 and to evaluate its efficacy in more complex preclinical models.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. epigentek.com [epigentek.com]

- 5. researchgate.net [researchgate.net]

- 6. Lysine Demethylase 5A Is Required for MYC-Driven Transcription in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lysine Demethylase 5A is Required for MYC Driven Transcription in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New epigenetic regulatory mechanisms involved in multiple myeloma growth | EurekAlert! [eurekalert.org]

- 9. SUMOylation inhibition enhances dexamethasone sensitivity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro histone demethylase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. waldenstroms.com [waldenstroms.com]

In-Depth Technical Guide: GSK467 in Hepatocellular Carcinoma Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research on GSK467, a selective inhibitor of lysine-specific demethylase 5B (KDM5B), in the context of hepatocellular carcinoma (HCC). This document details the mechanism of action, experimental protocols, and key quantitative findings from in vitro and in vivo studies.

Core Concepts: GSK467 and its Target in HCC

GSK467 is a cell-permeable small molecule that potently and selectively inhibits KDM5B (also known as JARID1B or PLU1), a histone demethylase that removes methyl groups from histone H3 at lysine 4 (H3K4me3/2).[1] KDM5B is frequently overexpressed in HCC and its high expression is associated with larger tumor size, advanced tumor stage, and poor prognosis for patients.[2] The oncogenic role of KDM5B in HCC is linked to its ability to promote cancer cell self-renewal and proliferation.

Mechanism of Action

Preclinical studies have elucidated a key signaling pathway through which GSK467 exerts its anti-tumor effects in HCC. GSK467's inhibition of KDM5B leads to an increase in the expression of microRNA-448 (miR-448). KDM5B normally suppresses miR-448 transcription by demethylating H3K4me3 at the miR-448 promoter. The upregulation of miR-448, in turn, leads to the downregulation of its direct targets, YTH N6-methyladenosine RNA binding protein 3 (YTHDF3) and Integrin Subunit Alpha 6 (ITGA6).[1] The suppression of the YTHDF3/ITGA6 axis ultimately inhibits the malignant characteristics of HCC cells.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of GSK467 in HCC.

| Parameter | Value | Target | Reference |

| Ki | 10 nM | KDM5B | [1] |

| IC50 | 26 nM | KDM5B | [1] |

| Selectivity | 180-fold | over KDM4C | [1] |

Table 1: Biochemical Activity of GSK467

| HCC Cell Line | Assay | Metric | Result | Reference |

| Huh7, HepG2 | Cell Viability | IC50 | Not explicitly stated in the primary literature. A vendor suggests >50 µM for antiproliferative effects in multiple myeloma cells.[1] | [1] |

| Huh7, HepG2 | Spheroid Formation | Number of spheroids | GSK467 significantly reduces spheroid formation. | [1] |

| Huh7, HepG2 | Colony Formation | Number of colonies | GSK467 significantly reduces colony formation. | [1] |

| Huh7, HepG2 | Transwell Migration | Number of migrated cells | GSK467 significantly inhibits cell migration. | [1] |

| Huh7, HepG2 | Transwell Invasion | Number of invaded cells | GSK467 significantly inhibits cell invasion. | [1] |

Table 2: In Vitro Efficacy of GSK467 in HCC Cell Lines

| Animal Model | Tumor Model | Treatment | Outcome | Reference |

| Female BALB/c nude mice | Subcutaneous xenograft of Huh7 cells | GSK467 (dosage not specified) | Significantly inhibited tumor growth and weight. | [1] |

Table 3: In Vivo Efficacy of GSK467

Experimental Protocols

This section provides detailed methodologies for the key experiments conducted to evaluate the efficacy of GSK467 in HCC.

In Vitro Assays

Cell Lines and Culture: Human HCC cell lines, such as Huh7 and HepG2, are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Cell Viability Assay (MTT Assay):

-

Seed HCC cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of GSK467 (or DMSO as a control) for a specified period (e.g., 24, 48, 72 hours).

-

Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control group.

Spheroid Formation Assay:

-

Coat a 96-well plate with 1.5% agarose to prevent cell attachment.

-

Seed HCC cells (e.g., 1 x 10³ cells/well) in the agarose-coated plate.

-

Treat the cells with GSK467 or DMSO.

-

Culture for a period of 7-10 days to allow spheroid formation.

-

Capture images of the spheroids using a microscope and count the number of spheroids per well.

Colony Formation Assay:

-

Seed a low density of HCC cells (e.g., 500 cells/well) in a 6-well plate.

-

Treat the cells with GSK467 or DMSO and culture for 10-14 days, changing the medium every 3 days.

-

Wash the colonies with PBS, fix with 4% paraformaldehyde, and stain with 0.1% crystal violet.

-

Count the number of visible colonies (typically >50 cells).

Transwell Migration and Invasion Assays:

-

For the migration assay, use a Transwell insert with an 8 µm pore size. For the invasion assay, coat the insert with Matrigel.

-

Seed HCC cells (e.g., 5 x 10⁴ cells) in serum-free medium in the upper chamber of the Transwell insert.

-

Add medium containing 10% FBS as a chemoattractant to the lower chamber.

-

Add GSK467 or DMSO to the upper chamber.

-

Incubate for 24-48 hours.

-

Remove the non-migrated/invaded cells from the upper surface of the insert.

-

Fix the cells that have migrated/invaded to the lower surface with 4% paraformaldehyde and stain with 0.1% crystal violet.

-

Count the number of stained cells in several random fields under a microscope.

References

- 1. KDM5B promotes self-renewal of hepatocellular carcinoma cells through the microRNA-448-mediated YTHDF3/ITGA6 axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Increased Expression of Lysine-Specific Demethylase 5B (KDM5B) Promotes Tumor Cell Growth in Hep3B Cells and is an Independent Prognostic Factor in Patients with Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antiproliferative Landscape of GSK467: A Technical Guide for Researchers

An in-depth examination of the selective KDM5B inhibitor, GSK467, reveals its potent antiproliferative effects across various cancer cell lines. This guide provides a comprehensive overview of its mechanism of action, quantitative efficacy, and the experimental protocols utilized to ascertain its effects, serving as a vital resource for researchers in oncology and drug development.

GSK467 is a cell-permeable and selective inhibitor of KDM5B (also known as JARID1B or PLU1), a histone demethylase frequently overexpressed in numerous cancers, including breast, lung, liver, and prostate cancer.[1] By targeting KDM5B, GSK467 presents a promising therapeutic strategy to counteract tumorigenesis. This document details the technical aspects of GSK467's antiproliferative properties, offering a granular look at its impact on cancer cells.

Quantitative Analysis of Antiproliferative Activity

The efficacy of GSK467 is demonstrated through its low nanomolar inhibition of KDM5B and its impact on cancer cell proliferation. The following table summarizes the key quantitative data reported for GSK467.

| Parameter | Value | Cell Line/Target | Notes | Reference |

| Ki | 10 nM | KDM5B | Cell-free assay | [2] |

| IC50 | 26 nM | KDM5B | Cell-free assay | [3][4] |

| IC50 | >4.6 µM (180-fold selectivity vs KDM5B) | KDM4C | Cell-free assay | [2][3] |

| IC50 | 2 µM | U2OS (Osteosarcoma) | Inhibition of H3K9Me3 demethylation after 24 hrs | [3] |

| IC50 | >50 µM | MM.1S (Multiple Myeloma) | 6-day antiproliferative assay | [3][5] |

Mechanism of Action: KDM5B Inhibition and Downstream Signaling

GSK467 exerts its antiproliferative effects by inhibiting the enzymatic activity of KDM5B, a key epigenetic regulator. KDM5B is a histone demethylase that specifically removes methyl groups from lysine 4 of histone H3 (H3K4), a mark associated with active gene transcription.[1] Overexpression of KDM5B in cancer cells leads to the transcriptional repression of tumor suppressor genes.[1]

The inhibitory action of GSK467 is localized to the 2-oxoglutarate (2-OG)-binding pocket of the KDM5B enzyme.[3] By blocking this site, GSK467 prevents the demethylation of H3K4, leading to a cascade of downstream effects that ultimately suppress cancer cell growth and proliferation.

In hepatocellular carcinoma (HCC), GSK467 has been shown to inhibit proliferation and growth by upregulating the expression of miR-448, which in turn inhibits the YTHDF3/ITGA6 pathway.[3] In prostate cancer, KDM5B is a key regulator of the PI3K/AKT signaling pathway, and its inhibition can disrupt this critical cancer-promoting cascade.[6] Furthermore, knockdown of KDM5B has been demonstrated to induce cell cycle arrest.[7]

Caption: Mechanism of GSK467 action.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following protocols are based on the available literature for assessing the antiproliferative effects of GSK467.

Cell Viability and Proliferation Assay (e.g., MTT Assay)

This protocol is a standard method to assess the cytotoxic and antiproliferative effects of a compound.

-

Cell Seeding: Plate cancer cells (e.g., HCC cell lines, MM.1S) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of GSK467 (e.g., 0-100 µM) for the desired duration (e.g., 6 days for MM.1S cells).[3] Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Colony Formation Assay

This assay assesses the ability of single cells to undergo clonal expansion and form colonies.

-

Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in a 6-well plate.

-

Compound Treatment: Treat the cells with GSK467 at various concentrations.

-

Incubation: Incubate the plates for 1-2 weeks, allowing colonies to form.

-

Staining: Fix the colonies with methanol and stain with crystal violet.

-

Quantification: Count the number of colonies (typically >50 cells) in each well.

Spheroid Formation Assay

This assay models three-dimensional tumor growth.

-

Cell Seeding: Seed cells in ultra-low attachment plates to promote spheroid formation.

-

Compound Treatment: Add GSK467 to the culture medium at different concentrations.

-

Spheroid Growth: Monitor the formation and growth of spheroids over several days.

-

Analysis: Measure the size and number of spheroids.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Treat cells with GSK467 for a specified period (e.g., 24-48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Caption: Workflow for in vitro antiproliferative studies of GSK467.

Conclusion and Future Directions

GSK467 demonstrates significant antiproliferative effects in various cancer models, primarily through the selective inhibition of the KDM5B histone demethylase. The data presented in this guide underscore its potential as a targeted therapeutic agent. Further research is warranted to expand the scope of cancer cell lines tested, to fully elucidate the downstream signaling pathways affected by KDM5B inhibition in different cancer contexts, and to evaluate its efficacy in in vivo models and eventually in clinical trials. This technical guide provides a solid foundation for researchers to design and execute further investigations into the promising anticancer properties of GSK467.

References

- 1. Histone Demethylase KDM5B as a Therapeutic Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. GSK467 | KDM5B抑制剂 | MCE [medchemexpress.cn]

- 5. medchemexpress.com [medchemexpress.com]

- 6. KDM5B is essential for the hyper-activation of PI3K/AKT signaling in prostate tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

GSK467: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of GSK467, a potent and selective inhibitor of the histone demethylase KDM5B. This document consolidates key molecular data, delves into its mechanism of action, and provides detailed experimental protocols and workflow visualizations to support researchers in their study of this compound.

Core Molecular Data

GSK467 is a small molecule inhibitor targeting the JmjC domain-containing histone demethylase KDM5B, also known as JARID1B or PLU1.[1][2] Its key physicochemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₃N₅O₂ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 319.32 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 1628332-52-4 | --INVALID-LINK--, --INVALID-LINK-- |

| Inhibitory Activity (Kᵢ) | 10 nM for KDM5B | --INVALID-LINK-- |

| Inhibitory Activity (IC₅₀) | 26 nM for KDM5B | --INVALID-LINK-- |

Mechanism of Action and Signaling Pathways

GSK467 functions as a selective inhibitor of KDM5B, an enzyme responsible for the demethylation of histone H3 at lysine 4 (H3K4), particularly the trimethylated form (H3K4me3).[3] H3K4me3 is a key epigenetic mark associated with active gene transcription. By inhibiting KDM5B, GSK467 leads to an accumulation of H3K4me3 at the promoter regions of target genes, thereby influencing their expression.

The inhibition of KDM5B by GSK467 has been shown to impact several critical cellular signaling pathways implicated in cancer progression:

-

PI3K/AKT Signaling: KDM5B can activate the PI3K/AKT pathway, which is crucial for cell proliferation and survival.[4][5] Inhibition of KDM5B by GSK467 is expected to downregulate this pathway.

-

Transcriptional Regulation: KDM5B is known to repress the transcription of various tumor suppressor genes.[6] By blocking KDM5B, GSK467 can lead to the re-expression of these silenced genes.

Experimental Protocols

The following are representative protocols for assessing the in vitro effects of GSK467.

Cell Proliferation Assay in MM.1S Multiple Myeloma Cells

This protocol outlines a method to determine the effect of GSK467 on the proliferation of the MM.1S multiple myeloma cell line.

Materials:

-

MM.1S cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

GSK467 (stock solution in DMSO)

-

96-well clear-bottom black plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Plate reader with luminescence detection capabilities

Procedure:

-

Cell Seeding:

-

Culture MM.1S cells in RPMI-1640 medium to a density of approximately 1 x 10⁶ cells/mL.

-

Centrifuge the cell suspension and resuspend the pellet in fresh medium to a concentration of 1 x 10⁵ cells/mL.

-

Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Compound Treatment:

-

Prepare a serial dilution of GSK467 in culture medium from the DMSO stock. A typical concentration range to test is 0-100 µM.[1] Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.1%.

-

Add 100 µL of the GSK467 dilutions or vehicle control to the appropriate wells.

-

Incubate the plate for 6 days at 37°C and 5% CO₂.[1]

-

-

Viability Measurement:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the luminescence readings of the treated wells to the vehicle control wells.

-

Plot the normalized viability against the log of the GSK467 concentration to determine the IC₅₀ value.

-

Western Blot for H3K4me3 Levels

This protocol describes the detection of changes in global H3K4me3 levels in cells treated with GSK467.

Materials:

-

Cells of interest (e.g., MM.1S)

-

GSK467

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H3K4me3 and anti-total Histone H3 (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed and treat cells with the desired concentrations of GSK467 and a vehicle control for a specified time (e.g., 24-72 hours).

-

Harvest the cells and wash with ice-cold PBS.

-

Lyse the cell pellet with RIPA buffer on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Prepare samples for SDS-PAGE by mixing equal amounts of protein (e.g., 20 µg) with Laemmli sample buffer and boiling for 5 minutes.

-

-

SDS-PAGE and Western Blotting:

-

Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-H3K4me3 antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

Apply ECL substrate and visualize the bands using a chemiluminescence imager.

-

Strip the membrane and re-probe with the anti-total Histone H3 antibody as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities using image analysis software.

-

Normalize the H3K4me3 band intensity to the total Histone H3 band intensity for each sample.

-

Compare the normalized H3K4me3 levels in GSK467-treated samples to the vehicle control.

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for evaluating the in vitro efficacy of GSK467.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. The Histone Demethylase KDM5b/JARID1b Plays a Role in Cell Fate Decisions by Blocking Terminal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. KDM5B is essential for the hyper-activation of PI3K/AKT signaling in prostate tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Gene - KDM5B [maayanlab.cloud]

GSK467: A Technical Guide for Researchers

An In-depth Analysis of the Selective KDM5B Histone Demethylase Inhibitor

This technical guide provides a comprehensive overview of GSK467, a potent and selective inhibitor of the histone demethylase KDM5B (also known as JARID1B or PLU1). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, mechanism of action, relevant signaling pathways, and experimental protocols.

Chemical Structure and Properties

GSK467 is a cell-permeable small molecule that acts as a highly selective inhibitor of KDM5B, an enzyme frequently implicated in oncogenesis and therapeutic resistance.

Chemical Identity

A summary of the key chemical identifiers for GSK467 is presented below.

| Identifier | Value |

| Formal Name | 2-[[1-(phenylmethyl)-1H-pyrazol-4-yl]oxy]- pyrido[3,4-d]pyrimidin-4(3H)-one[1] |

| CAS Number | 1628332-52-4[1][2][3] |

| Molecular Formula | C₁₇H₁₃N₅O₂[1][2][3] |

| Molecular Weight | 319.32 g/mol [1][2][3] |

| SMILES | C1=CC=C(C=C1)CN2C=C(C=N2)OC3=NC4=C(C=CN=C4)C(=O)N3[2] |

| InChI Key | ZTYRLXUTLYBVHH-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physical and chemical properties of GSK467 are crucial for its handling, storage, and application in experimental settings.

| Property | Value |

| Appearance | White to off-white solid[3] |

| Purity | ≥98%[1] to >99%[2] |

| Storage (Powder) | 3 years at -20°C, 2 years at 4°C[3][4] |

| Storage (In Solvent) | 2 years at -80°C, 1 year at -20°C[3][4] |

Solubility

Solubility data is critical for preparing stock solutions and experimental media.

| Solvent | Solubility | Notes |

| DMSO | 8 - 20.83 mg/mL (25.05 - 65.23 mM)[2][4] | Ultrasonic agitation may be required.[4] Use fresh, anhydrous DMSO as moisture can reduce solubility.[2] |

| Water | <1 mg/mL[2] | Considered insoluble.[5] |

| Ethanol | <1 mg/mL[2] |

Biological Activity and Mechanism of Action

GSK467 is a potent inhibitor of the KDM5 family of 2-oxoglutarate (2-OG) and Fe(II)-dependent histone lysine demethylases.[6]

Inhibitory Activity and Selectivity

GSK467 demonstrates high affinity for KDM5B and significant selectivity over other histone demethylases.

| Target | Activity Type | Value (nM) |

| KDM5B (JARID1B) | Kᵢ | 10[2][3][7] |

| KDM5B (JARID1B) | IC₅₀ | 26[3][4][8] |

| KDM4C | - | ~4680 (180-fold less potent)[2][3] |

| KDM6 Family | - | No measurable inhibition[2][3][7] |

Mechanism of Action

KDM5B is a histone demethylase that specifically removes methyl groups from di- and tri-methylated lysine 4 on histone H3 (H3K4me2/3), epigenetic marks associated with active gene transcription. By removing these marks, KDM5B acts as a transcriptional repressor.[8] GSK467 exerts its inhibitory effect by binding to the 2-OG cofactor binding site within the catalytic Jumonji C (JmjC) domain of KDM5B, preventing the demethylation process.[3][8] This inhibition leads to a global increase in H3K4me3 levels, altering gene expression patterns.[6]

References

- 1. caymanchem.com [caymanchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Structural analysis of human KDM5B guides histone demethylase inhibitor development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. adooq.com [adooq.com]

- 8. Histone Demethylase KDM5B as a Therapeutic Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for GSK467 Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK467 is a potent and selective, cell-penetrant inhibitor of the histone demethylase KDM5B (also known as JARID1B or PLU1).[1][2][3][4][5] KDM5B is a member of the Jumonji C (JmjC) domain-containing family of histone demethylases that specifically removes methyl groups from lysine 4 of histone H3 (H3K4me3/me2), a mark associated with active gene transcription.[1][6][7][8] By inhibiting KDM5B, GSK467 leads to an increase in global H3K4me3 levels, which in turn alters gene expression. Dysregulation of KDM5B has been implicated in various cancers, making it an attractive therapeutic target.[3][9] These application notes provide detailed protocols for utilizing GSK467 in various cell-based assays to study its effects on cancer cell proliferation, survival, and migration.

Mechanism of Action

GSK467 exerts its effects by binding to the 2-oxoglutarate (2-OG) binding pocket of the KDM5B enzyme, thereby inhibiting its demethylase activity.[1][4] This leads to a global increase in the levels of H3K4 trimethylation (H3K4me3), a key epigenetic mark for active gene transcription. The altered epigenetic landscape results in the transcriptional repression of oncogenes and the activation of tumor suppressor genes, ultimately impacting cell cycle progression, proliferation, and metastasis.[1][6][8] KDM5B has been shown to be involved in several signaling pathways, including the PI3K/AKT and TGFβ pathways.[1][10][11]

Data Presentation

Table 1: In Vitro Activity of GSK467

| Parameter | Value | Target | Assay Conditions | Reference |

| Ki | 10 nM | KDM5B | Cell-free enzymatic assay | [1][2][5] |

| IC50 | 26 nM | KDM5B | Cell-free enzymatic assay | [1][9] |

| Selectivity | >180-fold | KDM4C | Cell-free enzymatic assay | [1][2][5] |

Table 2: Cellular Activity of GSK467

| Assay Type | Cell Line | GSK467 Concentration | Incubation Time | Observed Effect | Reference |

| Cell Proliferation | MM.1S (Human Multiple Myeloma) | 0-100 µM | 6 days | IC50 > 50 µM | [1] |

| Spheroid Formation | Hepatocellular Carcinoma (HCC) cells | Not specified | Not specified | Inhibition | [1][4] |

| Colony Formation | Hepatocellular Carcinoma (HCC) cells | Not specified | Not specified | Inhibition | [1][4] |

| Cell Invasion | Hepatocellular Carcinoma (HCC) cells | Not specified | Not specified | Inhibition | [1][4] |

| Cell Migration | Hepatocellular Carcinoma (HCC) cells | Not specified | Not specified | Inhibition | [1][4] |